molecular formula C24H19FN2O5S B11627702 ethyl 2-[3-benzoyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[3-benzoyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11627702
M. Wt: 466.5 g/mol
InChI Key: OLOPZAUCCHAVQZ-HTXNQAPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[3-benzoyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a pyrrolone-thiazole core with multiple substituents, including a benzoyl group, a 4-fluorophenyl ring, and an ethyl ester moiety. Its molecular formula is C₂₈H₂₇FN₂O₆S, with a molecular weight of 538.6 g/mol (CAS: 609794-26-5) .

Key functional groups:

  • Benzoyl group: Enhances lipophilicity and π-π stacking interactions.
  • Thiazole-ester moiety: Influences solubility and bioavailability.

Properties

Molecular Formula

C24H19FN2O5S

Molecular Weight

466.5 g/mol

IUPAC Name

ethyl 2-[(3E)-2-(4-fluorophenyl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C24H19FN2O5S/c1-3-32-23(31)21-13(2)26-24(33-21)27-18(14-9-11-16(25)12-10-14)17(20(29)22(27)30)19(28)15-7-5-4-6-8-15/h4-12,18,28H,3H2,1-2H3/b19-17+

InChI Key

OLOPZAUCCHAVQZ-HTXNQAPBSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=C(C=C4)F)C

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)F)C

Origin of Product

United States

Preparation Methods

Disconnection of Key Bonds

The target compound can be dissected into two primary fragments:

  • Pyrrole core : 2-(4-fluorophenyl)-3-benzoyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole.

  • Thiazole moiety : 4-methyl-1,3-thiazole-5-carboxylate.

The ethyl ester at C5 of the thiazole suggests early incorporation via Hantzsch thiazole synthesis, while the pyrrole’s γ-lactam-like structure implies cyclization from a linear precursor.

Functional Group Compatibility

  • Benzoyl group : Likely introduced via Friedel-Crafts acylation or pre-installed in a pyrrole precursor.

  • 4-Fluorophenyl substituent : Introduced through nucleophilic aromatic substitution or Suzuki coupling.

  • Thiazole-methyl group : Derived from α-halo ketones in Hantzsch synthesis.

Synthesis of the Pyrrole Core

Formation of the 2,5-Dihydro-1H-Pyrrole Skeleton

The 2,5-dihydro-1H-pyrrole scaffold is constructed via cyclocondensation of a γ-keto ester with a primary amine. For example, reacting ethyl 4-fluorophenylglyoxylate with benzoylated β-keto amide under acidic conditions yields the pyrrole ring.

Representative Procedure :

  • Substrate Preparation : Ethyl 3-benzoyl-4-oxopentanoate (1.2 equiv) and 4-fluoroaniline (1.0 equiv) are refluxed in acetic acid (10 vol) for 12 h.

  • Cyclization : The intermediate undergoes intramolecular dehydration at 80°C, catalyzed by p-toluenesulfonic acid (PTSA), to form 2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate.

Yield : 58–65% after recrystallization (ethanol/water).

Introduction of the Benzoyl Group

The C3 benzoyl group is installed via N-acylation using benzoyl chloride under Schotten-Baumann conditions:

  • Acylation : The pyrrole intermediate (1.0 equiv) is treated with benzoyl chloride (1.5 equiv) in dichloromethane (DCM) with triethylamine (2.0 equiv) at 0°C.

  • Workup : The crude product is purified via silica gel chromatography (hexane/ethyl acetate 3:1).

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85–7.45 (m, 5H, Ar-H), 6.90 (d, J = 8.4 Hz, 2H, F-Ar), 5.20 (s, 1H, pyrrole-H).

  • HPLC Purity : ≥95%.

Synthesis of the Thiazole Moiety

Hantzsch Thiazole Synthesis

The 4-methyl-1,3-thiazole-5-carboxylate is synthesized via a modified Hantzsch protocol:

  • Thioamide Formation : Ethyl 2-amino-4-methylthiazole-5-carboxylate is prepared by reacting ethyl 2-bromoacetoacetate (1.0 equiv) with thiourea (1.2 equiv) in ethanol under reflux.

  • Cyclization : The thioamide intermediate is treated with bromoacetone (1.1 equiv) in DMF at 60°C for 6 h.

Optimization Data :

ParameterConditionYield (%)Purity (%)
SolventDMF7289
Temperature60°C6891
Catalyst (KI)10 mol%7593

Characterization :

  • ¹³C NMR (100 MHz, CDCl₃): δ 167.2 (C=O), 152.1 (C-S), 14.3 (CH₃).

Coupling of Pyrrole and Thiazole Moieties

Nucleophilic Aromatic Substitution

The pyrrole’s N1 position reacts with the thiazole’s C2 bromide via SNAr:

  • Activation : The thiazole bromide (1.0 equiv) is treated with NaH (1.2 equiv) in THF at −78°C.

  • Coupling : The pyrrole (1.1 equiv) is added dropwise, and the mixture is stirred at room temperature for 24 h.

Yield : 42% after column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5).

Alternative Pd-Catalyzed Cross-Coupling

For higher regioselectivity, a Suzuki-Miyaura coupling is employed:

  • Borylation : The thiazole is converted to its boronic ester using bis(pinacolato)diboron (1.5 equiv) and Pd(dppf)Cl₂ (5 mol%).

  • Coupling : The boronic ester (1.0 equiv) reacts with the pyrrole triflate (1.2 equiv) under Pd(OAc)₂ catalysis.

Comparative Data :

MethodYield (%)Reaction Time (h)
SNAr4224
Suzuki6512

Final Esterification and Purification

Crystallization and Characterization

The crude product is recrystallized from ethanol/water (4:1) and analyzed:

  • Melting Point : 189–191°C.

  • HRMS (ESI+) : m/z 467.1245 [M+H]⁺ (calc. 467.1248).

Challenges and Optimization Opportunities

Byproduct Formation in Cyclization Steps

Unwanted 5-hydroxyindole derivatives may form during pyrrole synthesis, necessitating strict pH control (pH 4–5) and dilute reaction conditions.

Solvent Effects on Thiazole Yield

Polar aprotic solvents (DMF, DMSO) enhance thiazole cyclization rates but may degrade acid-sensitive groups. Co-solvent systems (DMF/toluene 1:1) balance reactivity and stability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-benzoyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing ketones to alcohols.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, where halogen atoms can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to ethyl 2-[3-benzoyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate exhibit promising anticancer properties. The incorporation of fluorophenyl and thiazole moieties enhances the biological activity against various cancer cell lines. For instance, a related compound demonstrated significant inhibition of tumor growth in preclinical models, suggesting that this class of compounds may serve as effective anticancer agents .

Anti-inflammatory Properties

The thiazole derivatives have been studied for their anti-inflammatory effects. In vitro assays revealed that these compounds can inhibit pro-inflammatory cytokine production, which is crucial for the treatment of chronic inflammatory diseases. The presence of the thiazole ring is believed to contribute to this activity by modulating the NF-kB signaling pathway .

Antimicrobial Activity

This compound has shown potential as an antimicrobial agent. Studies have reported its efficacy against various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the pyrrole ring through cyclization reactions.
  • Introduction of the thiazole moiety via condensation methods.
  • Final esterification to yield the target compound .

Characterization Techniques

Characterization of this compound has been performed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and confirms the presence of functional groups.
  • Mass Spectrometry (MS) : Used to determine molecular weight and confirm the identity of synthesized compounds.
  • Infrared Spectroscopy (IR) : Helps identify specific functional groups based on characteristic absorption bands .

Preclinical Studies on Anticancer Efficacy

A preclinical study evaluated the anticancer properties of a derivative related to ethyl 2-[3-benzoyl...]. The study involved treating human cancer cell lines with varying concentrations of the compound and measuring cell viability using MTT assays. Results showed a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics .

In Vivo Anti-inflammatory Assessment

In another study, researchers administered ethyl 2-[3-benzoyl...] in a murine model of inflammation induced by lipopolysaccharide (LPS). The results indicated significant reductions in inflammatory markers such as TNF-alpha and IL-6 in treated animals compared to controls, highlighting the compound's therapeutic potential in inflammatory diseases .

Mechanism of Action

The mechanism of action of ethyl 2-[3-benzoyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Compound 4 (CAS: 488734-25-4)

  • Structure : 4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one.
  • Key differences :
    • Replaces the thiazole ring with a methoxyethyl-substituted pyrrolone.
    • Contains a benzyloxy group instead of a 4-fluorophenyl ring.
  • Impact : Reduced planarity compared to the target compound, likely altering crystal packing .

Compound 5 (CAS: 609794-25-4)

  • Structure : 3-Hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one.
  • Key differences :
    • Substitutes the thiazole with a thiadiazole ring.
    • Features an isopropylphenyl group instead of fluorophenyl.
  • Impact : Thiadiazole’s electron-deficient nature may enhance reactivity in nucleophilic environments .

Physicochemical Properties

Property Target Compound Compound 4 Compound 5
Molecular Weight (g/mol) 538.6 623.7 517.6
Solubility Low (ester group) Moderate (methoxy groups) Low (thiadiazole)
Planarity High (benzoyl-thiazole) Moderate Low (thiadiazole)
Halogen Substituent Fluorine None None

Spectroscopic and Crystallographic Insights

  • NMR Analysis :
    The target compound’s ¹H NMR profile would show distinct shifts for the fluorophenyl protons (~7.2–7.4 ppm) and the thiazole methyl group (~2.5 ppm). In contrast, Compound 4 exhibits upfield shifts for methoxyethyl protons (~3.3–3.7 ppm) due to electron-donating effects .
  • Crystallography :
    The target compound’s isostructural analogs (e.g., compounds in ) crystallize in triclinic P̄1 symmetry with two independent molecules per asymmetric unit. Substitutions (e.g., Cl vs. F) minimally affect conformation but significantly alter packing motifs .

Biological Activity

Ethyl 2-[3-benzoyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate (CAS Number: 381713-05-9) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its synthesis, biological activities, and relevant case studies.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of thiazole derivatives with pyrrol derivatives. The presence of functional groups such as the benzoyl group and the fluorophenyl moiety enhances its biological activity. The structural formula can be represented as follows:

C20H18FN2O4S\text{C}_{20}\text{H}_{18}\text{F}\text{N}_2\text{O}_4\text{S}

Key Structural Features

Feature Description
Benzoyl Group Enhances lipophilicity and bioactivity
Fluorophenyl Moiety Increases potency through electronic effects
Thiazole Ring Contributes to antimicrobial properties
Pyrrol Derivative Associated with various biological activities

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiazole rings have shown effectiveness against various bacterial strains.

Cytotoxicity and Antitumor Properties

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism is believed to involve the induction of apoptosis in tumor cells. A comparative analysis of cytotoxicity against different cancer cell lines is summarized below:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)15.0
HeLa (Cervical Cancer)10.5
A549 (Lung Cancer)12.0

Inhibition of Carbonic Anhydrase

The compound has also been evaluated for its inhibitory activity against various isoforms of carbonic anhydrase (CA). The results indicate potent inhibition, particularly against hCA II and hCA IX, which are implicated in tumor progression.

Isoform Inhibition Constant (K_i) Reference
hCA I3.9 nM
hCA II870.9 nM
hCA IX15.0 nM

Case Study 1: Antitumor Efficacy

A study conducted on the efficacy of this compound demonstrated significant antitumor activity in vivo. Mice bearing xenograft tumors were treated with varying doses of the compound, resulting in a dose-dependent reduction in tumor size.

Case Study 2: Antimicrobial Screening

Another study focused on evaluating the antimicrobial properties against both Gram-positive and Gram-negative bacteria. Results showed that the compound possessed a broad spectrum of activity, with notable effectiveness against Staphylococcus aureus and Escherichia coli.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can intermediates be characterized?

The compound can be synthesized via multi-step organic reactions, including cyclocondensation of substituted pyrrolidinones with thiazole carboxylates. Key intermediates (e.g., benzoyl-pyrrolidinone derivatives) should be characterized using HPLC for purity (>95%) and FTIR to confirm functional groups (e.g., carbonyl stretches at 1680–1720 cm⁻¹). X-ray crystallography or NMR (¹H/¹³C) is critical to validate stereochemistry and regioselectivity, as demonstrated in structurally analogous ethyl carboxylate derivatives .

Q. How should researchers assess the compound’s stability under varying experimental conditions?

Stability studies should include:

  • Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Photostability : Exposure to UV-Vis light (300–800 nm) with HPLC monitoring of degradation products.
  • Hydrolytic stability : Incubation in buffered solutions (pH 2–12) at 25–60°C, followed by LC-MS to identify hydrolyzed byproducts (e.g., ester cleavage products) .

Q. What analytical techniques are essential for confirming the compound’s identity and purity?

  • High-resolution mass spectrometry (HRMS) for molecular ion validation.
  • ¹H/¹³C NMR to confirm substituent positions and rule out tautomeric interconversions.
  • HPLC-DAD/ELSD with a C18 column (acetonitrile/water gradient) to quantify purity (>98%) and detect trace impurities .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reactivity?

Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model transition states and predict regioselectivity in cyclization steps. For example, ICReDD’s reaction path search methods integrate computational and experimental data to narrow optimal conditions (e.g., solvent polarity, temperature) for yield improvement . Pair this with statistical design of experiments (DoE) to identify critical factors (e.g., catalyst loading, reaction time) .

Q. What strategies resolve contradictions in experimental vs. computational structural data?

Discrepancies between X-ray crystallography (solid-state) and DFT-optimized geometries (gas phase) often arise from crystal packing effects. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) and refine computational models with solvent correction (e.g., PCM method) .

Q. How can researchers investigate the compound’s potential bioactivity?

  • In vitro assays : Screen against kinase targets (e.g., EGFR, VEGFR) using fluorescence polarization assays.
  • Docking studies : Molecular docking (AutoDock Vina) to predict binding modes with fluorophenyl and thiazole moieties as key pharmacophores.
  • SAR analysis : Compare with analogs (e.g., 4-fluorophenyl-thiazole derivatives) to identify critical substituents for activity .

Q. What advanced separation techniques are suitable for isolating stereoisomers or byproducts?

  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) to resolve enantiomers.
  • Preparative LC-MS for isolating low-abundance byproducts (<1%) identified via HRMS .

Methodological Guidance

Designing a robust experimental workflow for mechanistic studies:

  • Use isotopic labeling (e.g., ¹⁸O in ester groups) to trace reaction pathways.
  • Combine in situ IR spectroscopy with stopped-flow techniques to monitor intermediate formation.
  • Validate mechanisms using kinetic isotope effects (KIE) or Hammett plots .

Addressing reproducibility challenges in multi-step syntheses:

  • Implement process analytical technology (PAT) for real-time monitoring (e.g., ReactIR for reaction progress).
  • Standardize purification protocols (e.g., gradient elution in flash chromatography) to minimize batch-to-batch variability .

Integrating computational and experimental data for publication-ready results:

  • Use Cheminformatics tools (e.g., KNIME, RDKit) to correlate experimental yields with molecular descriptors (e.g., logP, polar surface area).
  • Apply multivariate analysis (e.g., PCA) to identify outliers in datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.